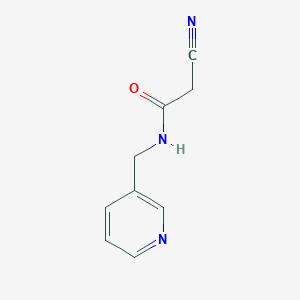

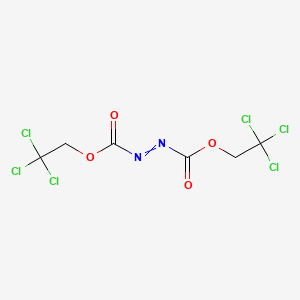

![molecular formula C18H12N2O B1275197 2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 720696-77-5](/img/structure/B1275197.png)

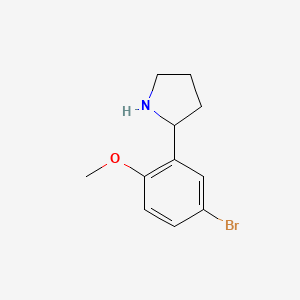

2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a member of imidazoles . It has been used in the synthesis of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . These ligands, when combined with copper (II) salts, have shown excellent catalytic activities for the oxidation of catechol to o-quinone .

Synthesis Analysis

The synthesis of “2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde” involves several steps. One method involves adding 2-phenylimidazo[1,2-a]pyridine slowly to a flask containing DMF and POCl3 . Other methods for the synthesis of imidazo[1,2-a]pyridines have been well studied in the past decade . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications

Synthesis Applications

- One-Pot Synthesis of Naphthoimidazopyridines : Utilized in an efficient one-pot route for synthesizing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones through sequential Sonogashira coupling and alkyne-carbonyl metathesis (Baig et al., 2017).

- Rhodium-Catalyzed Synthesis : Used in the innovative synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through Rh(III)-catalyzed cascade reactions, representing a first in utilizing cyclic α-diazo-1,3-diketones for this purpose (Li et al., 2020).

Chemical Property Studies

- Study of Fluorescent Properties : This compound has been investigated for its role in fluorescent organic compounds, where derivatives like 2-(2-naphthyl)imidazo[1,2-a]pyridine were studied for their thermal stability and fluorescent properties (Tomoda et al., 1999).

Novel Synthesis Methods

- Water-Mediated Synthesis : In a study exploring aqueous syntheses of methylimidazo[1,2-a]pyridines, this compound was synthesized without any deliberate addition of a catalyst, indicating a potential for more environmentally friendly synthesis methods (Mohan et al., 2013).

- Cascade Heteroannulation Synthesis : Demonstrated in the efficient synthesis of imidazo[1,2-a]pyridine derivatives incorporating heterosystems via a four-component synthetic protocol, showcasing the compound's versatility in complex chemical reactions (Li et al., 2012).

Crystallographic Studies

- Crystallographic Characterization : The compound was used in studying a novel imidazo[1,5-a]pyridine derivative, indicating its utility in developing new materials with potentially unique properties (Hakimi et al., 2012).

properties

IUPAC Name |

2-naphthalen-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c21-12-16-18(19-17-7-3-4-10-20(16)17)15-9-8-13-5-1-2-6-14(13)11-15/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVZLYHQDAQUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)